Phenytoin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992)

Insoluble in cold water

One gram dissolves in about 60 ml alcohol, about 30 ml acetone. Soluble in alkali hydroxides.

Soluble in acetic acid; slightly soluble in ethyl ether, benzene, chloroform

In water, 32 mg/L at 22 °C

7.11e-02 g/L

Synonyms

Canonical SMILES

Phenytoin in Epilepsy Treatment

Phenytoin, also known as Diphenylhydantoin (DPH) or Dilantin, is a well-established and widely used medication for the treatment of epilepsy. Its primary function is as a sodium channel blocker, stabilizing neuronal membranes and preventing the excessive firing of neurons that can lead to seizures [].

Research has demonstrated Phenytoin's effectiveness in controlling various seizure types, including generalized tonic-clonic seizures (grand mal seizures) and focal seizures (partial seizures) [].

Phenytoin beyond Epilepsy

While epilepsy is the primary established use of Phenytoin, scientific research is exploring its potential applications in other areas:

Wound Healing

Studies suggest that Phenytoin may promote wound healing. Topical application of Phenytoin has shown promise in accelerating healing for various wounds, including diabetic ulcers, skin graft sites, and burns []. Research suggests it may influence cell proliferation and migration, vital processes in wound closure [].

Neuroprotection

Phenytoin's neuroprotective properties are under investigation. Some research suggests it may offer protection against neuronal damage following stroke or traumatic brain injury []. The mechanism for this potential benefit is not fully understood, but it may involve its anti-inflammatory and antioxidant effects [].

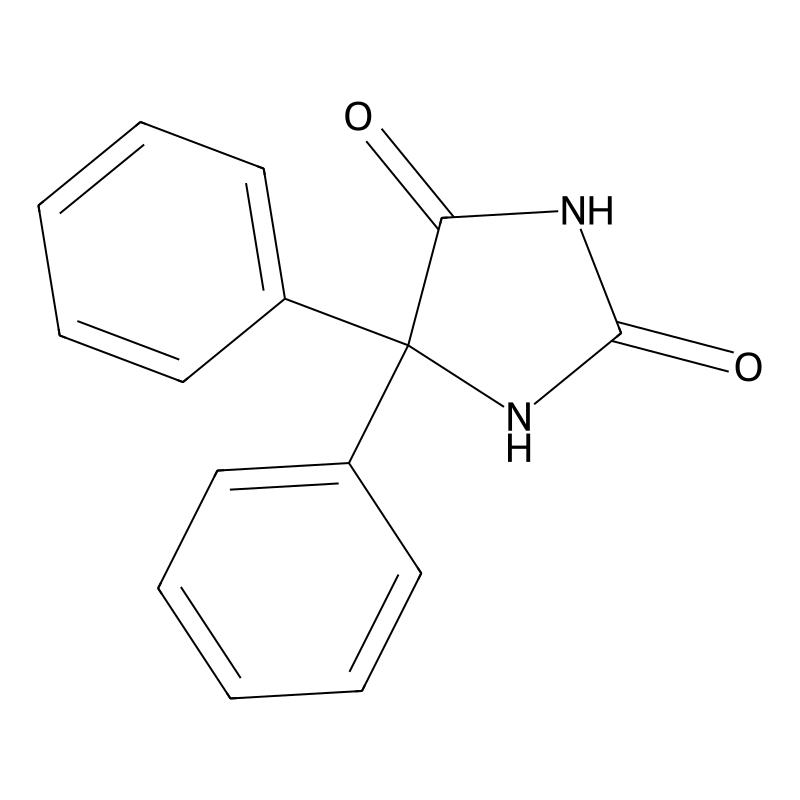

Phenytoin, chemically known as 5,5-diphenylhydantoin, has the molecular formula C₁₅H₁₂N₂O₂ and a molar mass of approximately 252.27 g/mol . It appears as a white, odorless powder that is practically insoluble in water but soluble in organic solvents such as acetone and ethanol . The compound is known for its ability to stabilize neuronal membranes and prevent excessive neuronal firing, making it effective in seizure control.

The exact mechanism of action of phenytoin is not fully understood, but it's believed to involve multiple effects on the central nervous system (CNS) []. One proposed mechanism suggests that phenytoin inhibits voltage-gated sodium channels in neurons, thereby stabilizing neuronal membranes and reducing the spread of electrical impulses that can lead to seizures [].

Physical and Chemical Properties

- Appearance: White, odorless, crystalline powder [].

- Molecular Formula: C15H12N2O2

- Molecular Weight: 252.27 g/mol

- Melting Point: 284-287 °C []

- Boiling Point: Decomposes before boiling []

- Solubility: Poorly soluble in water (13 mg/L) [], but soluble in organic solvents like ethanol and propylene glycol.

- pKa: 8.3

Phenytoin undergoes various metabolic transformations primarily in the liver. The cytochrome P450 enzyme system, particularly CYP2C9 and CYP2C19, plays a crucial role in its metabolism, converting it into several inactive metabolites . Key reactions include:

- Hydroxylation: Phenytoin is metabolized to hydroxyphenytoin, which can further undergo glucuronidation or oxidation.

- Formation of Arene Oxide: This reactive intermediate may contribute to adverse effects like hepatotoxicity and skin reactions .

- Excretion: The majority of phenytoin is eliminated as inactive metabolites via bile, with a small percentage excreted unchanged in urine .

Phenytoin's primary mechanism of action involves the blockade of voltage-gated sodium channels. By preferentially binding to the inactive state of these channels, phenytoin reduces the frequency of action potentials and stabilizes neuronal membranes against hyperexcitability . This mechanism makes it effective in preventing seizure propagation without significantly impairing neurological function.

Side Effects

Common side effects include:

- Skin rashes

- Folate deficiency leading to megaloblastic anemia

- Drug-induced lupus erythematosus

- Rarely, Stevens-Johnson syndrome or toxic epidermal necrolysis .

Phenytoin can be synthesized through several methods. A classic synthesis involves treating benzaldehyde with sodium cyanide to form benzoin, which is then oxidized to benzil. The final step involves heating benzil with urea in the presence of sodium ethoxide or isopropoxide . This method highlights the compound's synthetic versatility and historical significance in medicinal chemistry.

Phenytoin is primarily used for:

- Seizure Control: It is effective for generalized tonic-clonic seizures and complex partial seizures.

- Status Epilepticus: Phenytoin is often administered intravenously for acute seizure management.

- Antiarrhythmic Agent: It can also be used to manage certain types of cardiac dysrhythmias due to its effects on sodium channels .

Phenytoin is known to interact with various medications due to its role as an inducer of cytochrome P450 enzymes (particularly CYP3A4 and CYP2C9). Notable interactions include:

- Increased Serum Levels: Drugs like warfarin and trimethoprim can increase phenytoin levels by inhibiting its metabolism.

- Decreased Serum Levels: Medications such as carbamazepine and rifampicin can reduce phenytoin concentrations by inducing its metabolic pathways .

Important Considerations

Patients taking phenytoin should be monitored for potential drug-drug interactions that could lead to toxicity or therapeutic failure.

Phenytoin belongs to a class of compounds known as hydantoins. Here are some similar compounds:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Ethosuximide | Succinimide derivative | Absence seizures | Selectively inhibits T-type calcium channels |

| Carbamazepine | Dibenzazepine derivative | Seizure control, mood stabilization | Induces its own metabolism; broad spectrum |

| Lamotrigine | Phenyltriazine | Seizure control, bipolar disorder | Acts on sodium channels but also modulates glutamate release |

Uniqueness of Phenytoin

Phenytoin's distinct mechanism—specifically its time-dependent block of sodium channels—sets it apart from other anticonvulsants that may target different pathways or receptor types. Additionally, its extensive experience in clinical use provides a robust safety profile compared to newer agents.

The crystal structure contains four molecules per unit cell (Z = 4) with one molecule in the asymmetric unit (Z' = 1), indicating that all molecules are crystallographically equivalent by symmetry [2]. X-ray powder diffraction analysis reveals characteristic diffraction peaks at 2θ values of 8.51°, 11.27°, 16.49°, 17.19°, 20.28°, and 22.78°, corresponding to d-spacings of 10.36, 7.84, 5.37, 5.15, 4.38, and 3.90 Å, respectively [3] [4]. These sharp peaks indicate high crystalline perfection in the bulk phase.

Form II, designated as a surface-induced polymorph, exhibits a monoclinic crystal system with space group Pc [5] [6]. This polymorph was initially identified using grazing incidence X-ray diffraction techniques on thin film samples deposited on silica substrates [7]. The unit cell parameters for Form II are a = 14.160 Å, b = 12.130 Å, c = 7.260 Å, with β = 95.44°, resulting in a unit cell volume of 1241.37 ų, which is approximately 5% smaller than Form I [5].

A critical structural refinement revealed that the initially proposed P2₁/c structure for Form II corresponded to an energy saddle point rather than a genuine minimum. Computational analysis identified an imaginary frequency indicating instability, leading to the discovery of the true minimum structure with space group Pc [8] [9]. This non-centrosymmetric structure contains four molecules per unit cell with two molecules in the asymmetric unit (Z' = 2), representing two non-equivalent pairs of molecules.

The transformation from the centrosymmetric P2₁/c saddle to the non-centrosymmetric Pc minimum involves subtle rotations of phenyl groups in opposite directions, yielding slightly different molecular conformations [5]. This structural refinement was validated through the excellent agreement between experimental and calculated Raman spectra, demonstrating the sensitivity of vibrational spectroscopy to crystallographic details [8].

Modulated Crystal Structures in Solvate/Hydrate Forms

Phenytoin sodium exhibits remarkable structural complexity in its solvated forms, particularly as a mixed methanol solvate hydrate. The compound Na₃(C₁₅H₁₁N₂O₂)₃(CH₄O)₃(H₂O)₁.₀₈ forms a modulated crystal structure consisting of a supercell composed of three close-to-identical repeat units [10] [11]. This modulated structure represents a threefold superstructure where each basic fragment contains one phenytoin anion, a sodium cation, and variable combinations of methanol and water molecules.

The modulation occurs along the b-axis and is introduced due to the presence or absence of water or methanol molecules coordinated to sodium, combined with alternating torsion angles of the phenyl rings [10]. Each segment within the structure can be described by the formula Na(C₁₅H₁₁N₂O₂)(CH₃OH)ₓ(H₂O)ᵧ, where x and y equal 0 or 1, and x + y = 1 or 2, creating compositional variability within the modulated structure.

The modulated segments are linked by covalent sodium-oxygen and sodium-nitrogen bonds, with each sodium ion coordinated to one anionic amide nitrogen atom and three keto oxygen atoms [11]. These connectivity patterns create infinite [(C₁₅H₁₁N₂O₂)·Na]ₙ chains that propagate along the modulation direction, stabilized by intramolecular hydrogen bonding parallel to the [5] direction.

The structural complexity is further enhanced by disorder within each repeat unit. Phenyl rings exhibit rotational disorder, while sodium-coordinated methanol and water molecules display positional disorder and partial occupancy [10]. This disorder contributes to the modulated nature of the structure and complicates traditional crystallographic analysis approaches.

Double strands of the [(C₁₅H₁₁N₂O₂)·Na]ₙ chains are formed through screw-axis operations, with neighboring double strands connected via hydrogen bonds involving water and methanol molecules to form layers perpendicular to the a-axis [11]. This layered arrangement demonstrates the crucial role of solvent molecules in determining the overall crystal architecture.

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks in phenytoin crystals play a fundamental role in determining the stability and properties of different polymorphic forms. In Form I, the primary intermolecular interactions consist of strong N-H···O hydrogen bonds with donor-acceptor distances ranging from 2.83 to 2.89 Å and angles between 165° and 172° [12] [13]. These interactions create a characteristic tape motif where hydrogen-bonded molecules form extended networks along specific crystallographic directions.

The hydrogen bonding pattern in Form I demonstrates a ladder-like arrangement where the hydantoin moiety participates in four N-H···O hydrogen bonds per molecule [5]. These bonds account for approximately 50% of the total intermolecular interactions, establishing the primary structural framework. The hydrogen-bonded molecules form a ribbon motif along the a-axis, which corresponds to the direction of fastest crystal growth and exhibits the highest supersaturation dependence during crystallization [12].

Form II exhibits a distinctly different hydrogen bonding network characterized by ribbon chain motifs rather than the tape structures observed in Form I [5]. The N-H···O hydrogen bonds in Form II have similar geometric parameters to Form I, with donor-acceptor distances of 2.81 to 2.87 Å and angles from 162° to 170°. However, the steric arrangement differs significantly, with Form II displaying only two adjacent hydrogen-bonded molecules compared to four in Form I.

A notable feature of the Form II hydrogen bonding network is the presence of unmatched hydrogen bonding sites, where one oxygen atom remains without a corresponding hydrogen bond donor [5]. This structural difference in the hydrogen bonding network provides insight into the enhanced dissolution rate observed for Form II compared to Form I, as the less saturated hydrogen bonding environment may facilitate easier solvent access and molecular mobility.

Secondary hydrogen bonding interactions include C-H···O contacts with distances ranging from 3.12 to 3.42 Å and angles between 140° and 156° [13] [14]. These weaker interactions provide additional stabilization and contribute to the overall crystal packing arrangement. The hydrogen bonding networks are further supported by C-H···π interactions involving the phenyl rings, with typical distances of 3.58 to 3.78 Å and angles from 135° to 150°.

Computational analysis using Crystal Explorer calculations reveals that electrostatic interactions, including hydrogen bonding, contribute different percentages to the total lattice energy in the two forms, with close contacts and aromatic interactions playing more significant roles in Form II due to its higher packing density [5].

Polymorphic Variations and Surface-Induced Modifications

The polymorphic behavior of phenytoin is strongly influenced by crystallization conditions and substrate interactions, leading to the formation of surface-induced modifications that differ substantially from bulk crystallization. The surface-induced polymorph (Form II) demonstrates unique characteristics that can only be achieved through crystallization in the proximity of specific substrates, particularly silica surfaces [7] [15].

Surface-induced modifications occur through alterations in crystallization kinetics and solvent interactions at the solid-liquid interface. Preparation methods such as spin coating at elevated temperatures (31°C) using tetrahydrofuran as solvent with concentrations of 1 mg/mL have been identified as optimal conditions for Form II growth [5]. The narrow parameter space required for Form II formation indicates its delicate dependence on processing conditions, whereas Form I nucleates and grows across a much broader range of parameters.

The morphological characteristics of surface-induced forms differ markedly from bulk crystallization products. Atomic force microscopy investigations reveal that Form II exhibits large single-crystalline domains with well-defined fiber texture, contrasting with the extended dendritic networks observed in samples containing solely the bulk phase [7]. This morphological difference reflects the influence of substrate-molecule interactions on crystal growth mechanisms.

Crystallographic texture analysis demonstrates that Form II crystallites align preferentially with respect to the substrate surface, creating highly ordered arrangements with specific orientational relationships [16]. The grazing incidence X-ray diffraction patterns show well-defined spots rather than powder rings, indicating excellent crystal alignment and low mosaicity resulting from two-dimensional confinement during growth near the substrate surface [5].

Temperature-dependent polymorphic transitions reveal additional complexity in surface-mediated crystallization. Annealing treatments at different temperatures (70°C, 90°C, 100°C, and 150°C) induce specific crystallographic textures and polymorphic forms [16]. At 70°C, a solely 001 texture of the bulk phase develops, while 150°C treatment results in 010 texture orientation. Intermediate temperatures produce mixed orientations including 012 textures and fractions of the surface-mediated phase.

The enhanced dissolution properties of surface-induced modifications represent a significant pharmaceutical advantage. Form II exhibits markedly improved drug release performance compared to Form I, with dissolution times substantially reduced [7] [15]. This enhancement is attributed to the combination of different hydrogen bonding networks, reduced crystal size, increased surface area, and the specific molecular packing arrangements that facilitate solvent access and molecular mobility during dissolution processes.

Purity

Physical Description

Solid

Color/Form

White powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

2.47 (LogP)

log Kow = 2.47

2.2

Odor

Decomposition

Appearance

Melting Point

295-298 °C

286 °C

Storage

UNII

GHS Hazard Statements

H302 (99.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (88.34%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H351 (85.16%): Suspected of causing cancer [Warning Carcinogenicity];

H360 (10.6%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (88.69%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): ...IS DRUG OF CHOICE IN DIGITALIS INDUCED TOXICITY & VENTRICULAR ARRHYTHMIAS IN DOGS UNRESPONSIVE TO PROCAINE AMIDE. IN CASES OF POOR WOUND HEALING IT MAY STIMULATE COLLAGEN FORMATION & WOUND TENSILE STRENGTH.

Hydantoin anticonvulsants are indicated in the suppression and control of tonic-clonic (grand mal) and simple or complex partial (psychomotor or temporal lobe) seizures. /Hydantoin anticonvulsants; Included in US product labeling./

Parenteral phenytoin is indicated for the control of tonic-clonic type status epilepticus. Although parenteral benzodiazepines are often used initially for rapid control of status epilepticus, phenytoin is indicated for sustained control of seizure activity. /Included in US product labeling./

For more Therapeutic Uses (Complete) data for PHENYTOIN (11 total), please visit the HSDB record page.

Pharmacology

Phenytoin is a hydantoin derivative and a non-sedative antiepileptic agent with anticonvulsant activity. Phenytoin potentially acts by promoting sodium efflux from neurons located in the motor cortex reducing post-tetanic potentiation at synapses. The reduction of potentiation prevents cortical seizure foci spreading to adjacent areas, stabilizing the threshold against hyperexcitability. In addition, this agent appears to reduce sensitivity of muscle spindles to stretch causing muscle relaxation.

MeSH Pharmacological Classification

ATC Code

N03 - Antiepileptics

N03A - Antiepileptics

N03AB - Hydantoin derivatives

N03AB02 - Phenytoin

Mechanism of Action

The mechanism of action is not completely known, but it is thought to involve stabilization of neuronal membranes at the cell body, axon, and synapse and limitation of the spread of neuronal or seizure activity. In neurons, phenytoin decreases sodium and calcium ion influx by prolonging channel inactivation time during generation of nerve impulses. Phenytoin blocks the voltage-dependant sodium channels of neurons and inhibits the calcium flux across neuronal membranes, thus helping to stabilize neurons. It also decreases synaptic transmission, and decreases post-tetanic potentiation at the synapse. Phenytoin enhances the sodium ATPase activity of neurons and/or glial cells. It also influences second messenger systems by inhibiting calcium-calmodulin protein phosphorylation and possibly altering cyclic nucleotide production or metabolism.

Phenytoin may act to normalize influx of sodium and calcium to cardiac Purkinje fibers. Abnormal ventricular automaticity and membrane responsiveness are decreased. Also, phenytoin shortens the refractory period, and therefore shortens the QT interval and the duration of the action potential.

Exact mechanism is unknown. Phenytoin may act in the CNS to decrease synaptic transmission or to decrease summation of temporal stimulation leading to neuronal discharge (antikindling). Phenytoin raises the threshold of facial pain and shortens the duration of attacks by diminishing self-maintenance of excitation and repetitive firing.

Phenytoin's mechanisms of action as a muscle relaxant is thought to be similar to its anticonvulsant action. In movement disorders, the membrane stabilizing effect reduces abnormal sustained repetitive firing and potentiation of nerve and muscle cells.

A number of studies suggest that keratinocyte growth factor (KGF) plays a major part in reepithelialization after injury, via binding to the specific KGF receptor (KGFR). Several pharmacological agents, including the anti-epileptic drug phenytoin (PHT), have been widely used clinically to promote wound healing. Although the mechanism of action of PHT in this process is still not well understood, it is possible that the activity of PHT in wound healing is mediated via KGF and the KGFR. In the present study, using the enzyme-linked immunosorbant assay and flow cytometry we have shown that PHT increases KGF secretion and KGFR expression by more than 150% in gingival fibroblasts and epithelial cells, respectively. Moreover, semi-quantitative reverse transcriptase-polymerase chain reaction analysis showed that PHT also markedly increased both KGF and KGFR gene transcription by these cells.

KEGG Target based Classification of Drugs

Voltage-gated ion channels

Sodium channels

SCN3A [HSA:6328] [KO:K04836]

Vapor Pressure

Pictograms

Irritant;Health Hazard

Other CAS

630-93-3

17199-74-5

Absorption Distribution and Excretion

The majority of phenytoin is excreted as inactive metabolites in the bile. An estimated 1-5% of phenytoin is eliminated unchanged in the urine.

The volume of distribution of phenytoin is reported to be approximately 0.75 L/kg.

The clearance of phenytoin is non-linear. At lower serum concentrations (less than 10 mg/L), elimination is characterized by first order kinetics. As plasma concentrations increase, the kinetics shift gradually towards zero-order, and finally reach zero-order kinetics once the system is saturated.

Studies using Dilantin have shown that phenytoin and its sodium salt are usually completely absorbed from the GI tract. Bioavailability may vary enough among oral phenytoin sodium preparations of different manufacturers to result in toxic serum concentrations or a loss of seizure control (subtherapeutic serum concentrations)...

Absorption of phenytoin is slow and variable among products (poor in neonates) for oral admininstration, immediate for iv administration, and very slow but complete (92%) for intramuscular administration.

Prompt phenytoin capsules are rapidly absorbed and generally produce peak serum concentrations in 1.5-3 hours, while extended phenytoin sodium capsules are more slowly absorbed and generally produce peak serum concentrations in 4-12 hours. When phenytoin sodium is administered im, absorption may be erratic; this may result from crystallization of the drug at the injection site because of the change in pH.

/Phenytoin/ is distributed into cerebrospinal fluid, saliva, semen, GI fluids, bile, and breast milk; it also crosses the placenta, with fetal serum concentrations equal to those of the mother.

For more Absorption, Distribution and Excretion (Complete) data for PHENYTOIN (15 total), please visit the HSDB record page.

Metabolism Metabolites

The major route of metabolism of phenytoin is oxidation by the liver to the inactive metabolite 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Because this metabolism is a saturable process, small increases in dosage may produce substantial increases in plasma phenytoin concentrations...

The rate of hepatic biotransformation is increased in younger children, in pregnant women, in women during menses, and in patients with acute trauma; rate decreases with advancing age. The major inactive metabolite of phenytoin is 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH). Phenytoin may be metabolized slowly in a small number of individuals due to genetic predisposition, which may cause limited enzyme availability and lack of induction.

... Oxidative metabolism of 1 of geminal phenyl rings of diphenylhydantoin ... 5-meta-hydroxyphenyl-(l) and 5-para-hydroxyphenyl-5-phenylhydantoin were detected in urine of man (approx ratio 1:12) ...

Phenytoin has known human metabolites that include 4-Hydroxyphenytoin, 3'-HPPH, (2S,3S,4S,5R)-6-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)-3,4,5-trihydroxyoxane-2-carboxylic acid, and 5-(3,4-dihydroxycyclohexa-1,5-dien-1-yl)-5-phenylimidazolidine-2,4-dione.

Primarily hepatic. The majority of the dose (up to 90%) is metabolized to 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH). This metabolite undergoes further glucuronidation and is excreted into the urine. CYP2C19 and CYP2C9 catalyze the aforementioned reaction. Route of Elimination: Most of the drug is excreted in the bile as inactive metabolites which are then reabsorbed from the intestinal tract and excreted in the urine. Urinary excretion of phenytoin and its metabolites occurs partly with glomerular filtration but, more importantly, by tubular secretion. Half Life: 22 hours (range of 7 to 42 hours)

Associated Chemicals

Wikipedia

FDA Medication Guides

Phenytoin Sodium

Phenytoin

CAPSULE;ORAL

TABLET, CHEWABLE;ORAL

UPJOHN

PHARMACIA

09/07/2022

10/22/2021

Dilantin-125

Phenytoin

SUSPENSION;ORAL

UPJOHN

03/03/2022

Dilantin-30

Drug Warnings

Because of altered absorption and protein binding and/or increased metabolic clearance of hydantoin anticonvulsants during pregnancy, pregnant women receiving these medications may experience an increased incidence of seizures. Serum hydantoin concentrations must be monitored and doses increased accordingly. A gradual resumption of the patient's usual dosage may be necessary after delivery. However, some patients may experience a rapid reduction in maternal hepatic phenytoin metabolism at time of delivery, requiring the dosage to be reduced within 12 hr postpartum. /Hydantoin anticonvulsants/

Exposure to hydantoins prior to delivery may lead to an increased risk of life-threatening hemorrhage in the neonate, usually within 24 hr of birth. Hydantoins may also produce a deficiency of vitamin K in the mother, causing increased maternal bleeding during delivery. risk of maternal and infant bleeding may be reduced by administering water-soluble vitamin K to the mother during delivery and to the neonate, intramuscularly or sc, immediately after birth. /Hydantoin anticonvulsants/

Phenytoin are distributed into breast milk; significant amounts may be ingested by the infant.

For more Drug Warnings (Complete) data for PHENYTOIN (26 total), please visit the HSDB record page.

Biological Half Life

Following oral administration, the plasma half-life of phenytoin averages about 22 hours, although the half-life has ranged from 7-42 hours in individual patients. The plasma half-life of phenytoin in humans following IV administration ranges from 10-15 hours.

Because phenytoin exhibits saturable, zero-order, or dose-dependent pharmacokinetics, the apparent half-life of phenytoin changes with dose and serum concentrations. this is due to the saturation of the enzyme system responsible for metabolizing phenytoin, which occurs at therapeutic concentrations of the drug. Thus, a constant amount of drug is metabolized (capacity-limited metabolism), and small increases in dose may cause disproportionately large increases in serum concentrations and apparent half-life, possibly causing unexpected toxicity.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Hazard Classes and Categories -> Carcinogens, Mutagens, Teratogens

Pharmaceuticals

Methods of Manufacturing

Prepared from benzophenone: H. R. HENZE, US PATENT 2,409,754 (1946 TO Parke Davis).

General Manufacturing Information

Analytic Laboratory Methods

Analyte: phenytoin; matrix: chemical purity; procedure: liquid chromatography with detection at 220 nm and comparison to standards

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: extraction with ether and chloroform; evaporation to dryness; extract melts between 292 °C and 299 °C with some decomposition (chemical identification)

Analyte: phenytoin; matrix: pharmaceutical preparation (oral suspension); procedure: dissolution in chloroform; reaction with cobaltous acetate in methanol and isopropylamine in methanol produces a violet to red-violet color (chemical identification)

For more Analytic Laboratory Methods (Complete) data for PHENYTOIN (13 total), please visit the HSDB record page.

Clinical Laboratory Methods

IMPROVED ISOCRATIC LIQUID-CHROMATOGRAPHIC SIMULTANEOUS MEASUREMENT OF PHENYTOIN, PHENOBARBITAL, PRIMIDONE, CARBAMAZEPINE, ETHOSUXIMIDE, & N-DESMETHYLMETHSUXIMIDE IN SERUM.

Storage Conditions

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. Protect from freezing. /Phenytoin Oral Suspension USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a well-closed container. /Phenytoin Tablets (Chewable) USP/

Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Extended Phenytoin Sodium Capsules USP/

For more Storage Conditions (Complete) data for PHENYTOIN (6 total), please visit the HSDB record page.

Interactions

Concurrent use of alcohol or CNS depression-producing medications with hydantoin anticonvulsants may enhance CNS depression. Chronic use of alcohol may decrease serum concentrations and effectiveness of hydantoins; concurrent use of hydantoin anticonvulsants with acute alcohol intake may increase serum hydantoin concentrations. /Hydantoin anticonvulsants/

Concurrent use of amiodarone with phenytoin and possibly with other hydantoin anticonvulsants may increase plasma concentrations of the hydantoin, resulting in increased effects and/or toxicity.

Concurrent use with coumarin- or indandione-derivative anticoagulants, chloramphenicol, cimetidine, disulfiram, influenza virus vaccine, isoniazid, methylphenidate, phenylbutazone, ranitidine, salicylates, sulfonamide, trazodone, or trimethoprim may increase serum concentrations of phenytoin because of decreased metabolism, thereby increasing the effects and/or toxicity phenytoin. Dosage adjustments of the anticonvulsant may be necessary.

For more Interactions (Complete) data for PHENYTOIN (50 total), please visit the HSDB record page.

Stability Shelf Life

A slight yellowing of the solution will not affect its potency. After being refrigerated, solution may form a precipitate which usually dissolves after being warmed to room temperature; however, do not use if the solution is not clear. /Phenytoin Sodium Injection USP/

Dates

'Phenytoin: Shepherd or Wolf in Disguise? Phenytoin-Induced Neurotoxicity: A Case Series

Manali Arora, Deb K Boruah, Vishal Thakker, Sangeeta BhanwraPMID: 34507432 DOI: 10.4103/0028-3886.323888

Abstract

Phenytoin is a commonly used antiepileptic drug for various types of seizure disorders except for absent seizures. Long-term dose-dependent neurological side effects of phenytoin therapy include cerebellar atrophy, cerebral atrophy, and brain stem atrophy. Skull hyperostosis, gum hypertrophy, and megaloblastic anemia are other known effects of long-term therapy. We present four cases depicting clinical and neuroimaging findings of phenytoin-induced toxicity.Atherogenic Risk Factors among Young Indian Adults with Epilepsy on Treatment with Phenytoin: Need for Novel Therapeutic Strategies

A Sangeetha, Zachariah Bobby, Vaibhav Wadwekar, Yadav NishaPMID: 34507420 DOI: 10.4103/0028-3886.325371

Abstract

Risk for the development of coronary heart disease and diabetes is found to be more among people with epilepsy especially when on treatment. Redox imbalance contributes to this risk especially in India as it is the diabetic capital of the world with higher prevalence of inflammation.The aim of this study was to evaluate atherogenic risk factors; dyslipidemia, oxidative stress, and systemic inflammation among young Indian adults with epilepsy on treatment with Phenytoin.

Three groups of age and gender-matched young subjects were recruited. Group 1-Healthy control subjects, Group 2- Newly diagnosed epileptic young adults with recent epileptic seizures, Group 3- Epileptic adults on treatment with Phenytoin for more than 6 months were recruited.

Dyslipidemia was found among the newly diagnosed epileptic subjects in comparison to healthy subjects. The LDL-cholesterol further increased, and HDL-cholesterol further decreased in the third group treated with Phenytoin. Body mass index of these treated epileptic subjects was more in comparison to healthy control. Low-grade inflammation as assessed by hsCRP and oxidative stress were significantly higher among the newly diagnosed epileptic subjects when compared to the healthy controls which further increased on treatment with phenytoin. We found dyslipidemia, oxidative stress, and low-grade inflammation among newly diagnosed epileptic subjects which further increased on treatment with Phenytoin for more than 6 months.

From this study, we conclude that dyslipidemia, oxidative stress and low-grade inflammation are identified among the newly diagnosed young adult Indian epileptic patients. Phenytoin treatment further augmented these complications.

Preparation of Fine-Drugs Layered Spherical Particles with Good Micromeritic and Dissolution Properties through Ultra Cryo-Milling and Mechanical Powder Processing

Daiki Tsuboi, Keita Kondo, Toshiyuki NiwaPMID: 34334518 DOI: 10.1248/cpb.c21-00182

Abstract

The particles of phenytoin (Phe), a poorly water-soluble model drug, were bead-milled alone or co-milled with a hydrophilic waxy additive using an ultra cryo-milling technique in liquid nitrogen (LN) to improve its dissolution properties. However, the micronized drug particles adhered and aggregated, resulting in poor handling in manufacturing processes such as blending or tableting. To improve the dissolution profile and powder properties of the drug simultaneously, the milled products were secondarily processed together with larger spherical particles by mechanical powder processing. These secondary products were composite particles with a core-shell structure, with fine drug particles adhered and deposited on the core, based on order mixing theory. As a core, three types/sizes of spherical pharmaceutical excipient particles were applied. The resultant composite particles produced much faster release profiles than just milled or co-milled mixtures. In addition, the composite particles showed good micromeritic properties depending on the size of the core particles. These results indicate that the ultra cryo-milling and subsequent dry composite mixing is a potential approach for developing drug particles with improved dissolution.

Massively parallel characterization of CYP2C9 variant enzyme activity and abundance

Clara J Amorosi, Melissa A Chiasson, Matthew G McDonald, Lai Hong Wong, Katherine A Sitko, Gabriel Boyle, John P Kowalski, Allan E Rettie, Douglas M Fowler, Maitreya J DunhamPMID: 34314704 DOI: 10.1016/j.ajhg.2021.07.001

Abstract

CYP2C9 encodes a cytochrome P450 enzyme responsible for metabolizing up to 15% of small molecule drugs, and CYP2C9 variants can alter the safety and efficacy of these therapeutics. In particular, the anti-coagulant warfarin is prescribed to over 15 million people annually and polymorphisms in CYP2C9 can affect individual drug response and lead to an increased risk of hemorrhage. We developed click-seq, a pooled yeast-based activity assay, to test thousands of variants. Using click-seq, we measured the activity of 6,142 missense variants in yeast. We also measured the steady-state cellular abundance of 6,370 missense variants in a human cell line by using variant abundance by massively parallel sequencing (VAMP-seq). These data revealed that almost two-thirds of CYP2C9 variants showed decreased activity and that protein abundance accounted for half of the variation in CYP2C9 function. We also measured activity scores for 319 previously unannotated human variants, many of which may have clinical relevance.Severe cutaneous adverse reactions in Asians: Trends observed in culprit anti-seizure medicines using VigiBase®

Shatrunajay Shukla, Shruti Rastogi, Sayed Aliul Hasan Abdi, Puneet Dhamija, Vijay Kumar, Vivekanandan Kalaiselvan, Bikash MedhiPMID: 34274893 DOI: 10.1016/j.seizure.2021.07.011

Abstract

Diverse ethnic genetic populations display variability in the risk regarding anti-seizure medicine (ASM)-induced severe cutaneous adverse reactions (SCARs). However, clinical and epidemiological data on ASM-induced SCARs in Asians is limited.We conducted a retrospective, post-market study until April 30, 2020 using VigiBase® for demographic characteristics, causative ASMs, complications and mortality. The study included adverse events as classified by Standardized Medical Dictionary for Regulatory Activities (MedDRA) queries of SCARs, mainly Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN), drug rash with eosinophilia and systemic symptoms (DRESS), and SJS/TEN overlap reported for ASMs.

A total of 694,811 adverse events were reported across the world while using ASMs. Of this, skin and subcutaneous tissue adverse events were 122,885 (17.6%). Among ASM-induced skin and subcutaneous tissue adverse events, SJS, TEN, DRESS and SJS/TEN overlap represented 11,181 (9.1%), 3,645 (3.0%), 5,106 (4.1%) and 6 (0.004%) cases, respectively. Female SJS/TEN/DRESS patients were 54.1%, and 75% of them were adults (>18Y). Nearly 64% of the ASM-induced SCARs were serious and culminated in death (3.5%), life-threatening conditions (11.5%), and hospitalization/prolonged hospitalization (43.5%) of patients on ASM therapy. Carbamazepine (31.6%), phenytoin (29.6%), lamotrigine (24.3%), valproic acid (6.4%) and phenobarbital (5.7%) are the most commonly used ASMs linked with SCARs. ASMs associated with significantly higher risk of SCARs in Asians were carbamazepine [n = 3265, ROR 3.55 (95% CI 3.38-3.72, P < 0.0001)], lamotrigine [n = 1253, ROR 3.90 (95% CI 3.63-4.18, P < 0.0001)], gabapentin [n = 85, ROR 3.58 (95% CI 2.79-4.60, P < 0.0001)], pregabalin [n = 68, ROR 3.16 (95% CI 2.40-4.16, P < 0.0001)], clonazepam [n = 53, ROR 3.19 (95% CI 2.31-4.41, P < 0.0001)], lorazepam [n = 31, ROR 3.07 (95% CI 2.06-4.59, P < 0.0001)] and acetazolamide [n = 28, ROR 3.90 (95% CI 2.45-6.21, P < 0.0001)].

Based on our study, carbamazepine, lamotrigine, gabapentin, pregabalin, clonazepam, lorazepam, and acetazolamide are the most common causative ASMs for SCARs in the Asian population.

Nose-to-brain delivery of phenytoin and its hydrophilic prodrug fosphenytoin combined in a microemulsion - formulation development and in vivo pharmacokinetics

Patrícia C Pires, Ana C Fazendeiro, Márcio Rodrigues, Gilberto Alves, Adriana O SantosPMID: 34174414 DOI: 10.1016/j.ejps.2021.105918

Abstract

Phenytoin is a low aqueous solubility antiepileptic drug, but its phosphate ester prodrug fosphenytoin is soluble, although less permeable. In a previous study, the intranasal administration of aqueous-based formulations of fosphenytoin led to high but delayed phenytoin bioavailability compared to the intravenous route. In this work, we hypothesized that formulating an association of the prodrug fosphenytoin and the drug phenytoin (the active and diffusible form), could result in a faster and/or more effective brain targeting. Hence, nano or microemulsions containing both active drug and prodrug were developed and characterized regarding viscosity, osmolality, pH, mean size and in vitro drug release. Then, in vivo pharmacokinetics of a selected microemulsion containing fosphenytoin and phenytoin was evaluated in mice following intranasal administration and compared with a similar microemulsion containing fosphenytoin only. Both microemulsions led to higher brain drug levels at short time points than previously developed simpler aqueous based fosphenytoin formulations, likely due to the microemulsion's permeation enhancing effect. In addition, having a small amount of phenytoin in the formulation led to an equivalent maximum brain drug concentration and an overall higher absolute bioavailability, with a prolonged drug exposure. Hence, it can be concluded that if there is a need for a fast and prolonged therapeutic effect, a drug/phosphate ester prodrug combination in a microemulsion is ideal, but if a fast effect is all that is needed, having the prodrug alone could be enough, while considering a formulation with permeation enhancing components.Utility of monitoring the serum levetiracetam concentration for intraoperative seizure control during awake craniotomy

Ryohei Otani, Ryoji Yamada, Kei Kawaguchi, Miyu Kikuchi, Yoshihiro Kushihara, Nobusada ShinouraPMID: 34119281 DOI: 10.1016/j.jocn.2021.05.028

Abstract

Awake craniotomy is an established procedure for resecting brain tumors in eloquent lesions, and intraoperative seizure is one of the most important complications. Phenytoin is normally used to control intraoperative seizures. Recently, phenytoin was replaced with levetiracetam at our institution because the latter has fewer side effects. While the phenytoin dose is calibrated in accordance with the serum concentration, there is currently no consensus on a method of monitoring the serum concentration of levetiracetam or the effective concentration range needed to control intraoperative seizures during awake craniotomy. The present study therefore aimed to determine whether monitoring the serum levetiracetam concentration is useful for controlling intraoperative seizures during awake craniotomy. The intraoperative serum concentration of levetiracetam during awake craniotomy was measured in 34 patients and compared with that of phenytoin in 33 patients undergoing the same procedure. The levetiracetam concentration inversely correlated with body surface area (BSA) and estimated glomerular filtration rate (eGFR). Levetiracetam was superior to phenytoin in terms of the correlation between the serum concentration and the dose adjusted for BSA and eGFR (correlation coefficient, 0.49 vs 0.21). Furthermore, the serum levetiracetam concentration in patients with intraoperative seizures was below the 95% confidence interval (CI) of the regression line whereas the serum phenytoin concentration of two patients with seizures was within the 95% CI, indicating that evaluating the serum levetiracetam concentration against the BSA and eGFR-adjusted dosage may be useful in preventing intraoperative seizures during awake craniotomy by allowing prediction of the seizure risk and enabling more accurate dosage calibration.Efficacy and safety of levetiracetam versus (fos)phenytoin for second-line treatment of epilepticus: a meta-analysis of latest randomized controlled trials

Yuyi Feng, Yueyue Chen, Yaqin Jia, Zhe Wang, Xiaoyu Wang, Lili Jiang, Chunzhi Ai, Wei Li, Yong LiuPMID: 34284302 DOI: 10.1016/j.seizure.2021.07.012

Abstract

To assess the efficiency and safety profiles of levetiracetam and (fos)phenytoin (phenytoin or fosphenytoin) for second-line treatment of seizures by performing a meta-analysis of RCTs.We systematically searched PubMed, Embase, Cochrane, FDA.gov, and ClinicalTrials.gov for RCTs (published before July 31, 2020; no language restrictions). Two independent reviewers screened abstracts and titles against inclusion and exclusion criteria published previously in the PROSPERO: CRD42020202736. Eleven studies fulfilled the established criteria. We assessed pooled data by using a random-effects model. Quality analysis was performed by using version 2 of the Cochrane risk-of-bias tool (RoB 2). RevMan v.5.3 was used to perform statistical analyses, and publication bias (egger's test) was assessed with Stata MP v.14.0.

Levetiracetam was similar to (fos)phenytoin in seizure termination rate (risk ratio [RR] 0.94; 95% CI 0.87 to 1.01), time of seizure termination (mean difference [MD] 0.44; -0.60 to 1.49), and drug resistance ([RR] 1.12, 0.86 to 1.45). The safety outcome showed a significant statistical difference between fosphenytoin group and levetiracetam group ([RR] 1.44, 1.14 to 1.81), while there was no significant difference observed between phenytoin treatment and levetiracetam treatment ([RR] 1.26, 0.99 to 1.60).

Levetiracetam was similar to (fos)phenytoin in cessation rate convulsive status epilepticus, and drug resistance, while it was superior (fos)phenytoin in pooled safety outcome. Further exploration is still needed as to whether it is the first choice for second-line drugs.

Efficacy and Safety of Levetiracetam vs. Phenytoin as Second Line Antiseizure Medication for Pediatric Convulsive Status Epilepticus: A Systematic Review and Meta-Analysis of Randomized Controlled Trials

Suresh Kumar Angurana, Renu SutharPMID: 34089322 DOI: 10.1093/tropej/fmab014

Abstract

To evaluate the efficacy and safety of levetiracetam (LEV) in comparison to phenytoin (PHT) as second line antiseizure medication (ASM) for Pediatric convulsive status epilepticus (SE).PubMed, Embase, Google scholar/Google, Scopus, Cumulative Index to Nursing and Allied Health Literature (CINAHL), Cochrane Database of Systematic Reviews and Cochrane Central Register of Controlled Trials.

Randomized controlled trials (RCTs) assessing LEV and PHT as second line agent for convulsive SE in children <18 years published between 1 January 2000 and 30 November 2020.

The data were pooled regarding the proportion of children achieving seizure cessation within 5-60 min of completion of study drug infusion (primary outcome); and seizure cessation within 5 min, time to achieve seizure cessation, seizure recurrence between 1 to 24 h, intubation and cardiovascular instability (secondary outcomes). Data were analyzed using RevMan version 5.4 and quality analysis was done using Cochrane risk-of-bias tool. The study protocol was registered with PROSPERO.

Twelve RCTs with 2293 children were included. Seizure cessation within 5-60 min was similar with both the drugs [82% in LEV vs. 77.5% in PHT, risk ratio (RR) = 1.04, 95% confidence interval (95% CI) 0.97-1.11, p = 0.30]. Seizure recurrences within 1-24 h was higher with PHT in comparison to LEV (16.6% vs. 9.7%, RR = 0.63, 95% CI 0.44-0.90, p = 0.01). Higher proportion of children in PHT group required intubation and mechanical ventilation (21.4% vs. 14.2%, RR = 0.54, 95% CI 0.30-0.98, p = 0.04). Seizure cessation within 5 min, time to achieve seizure cessation, and cardiovascular instability were similar with both the drugs. Three RCTs were at low risk of bias and nine were at high risk of bias.

The efficacy of LEV is similar to PHT as second line ASM for Pediatric convulsive SE. Seizure recurrences between 1 to24 h and requirement of intubation and mechanical ventilation were significantly higher with PHT in comparison to LEV.

Efficacy of Home Anticonvulsant Administration for Second-Line Status Epilepticus Treatment

Rafael Wabl, Samuel W Terman, Maria Kwok, Jordan Elm, James Chamberlain, Robert Silbergleit, Chloe E HillPMID: 34187862 DOI: 10.1212/WNL.0000000000012414

Abstract

To investigate whether receiving a second-line anticonvulsant medication that is part of a patient's home regimen influences outcomes in benzodiazepine-refractory convulsive status epilepticus.Using the Established Status Epilepticus Treatment Trial data, allocation to a study drug included in the patient's home anticonvulsant medication regimen was compared to receipt of an alternative second-line study medication. The primary outcome was cessation of clinical seizures with improved consciousness by 60 minutes after study drug initiation. Secondary outcomes were seizure cessation adjudicated from medical records and adverse events. We performed inverse probability of treatment-weighted (IPTW) logistic regressions.

Of 462 patients, 232 (50%) were taking 1-2 of the 3 study medications at home. The primary outcome was observed in 39/89 (44%) patients allocated to their home medication vs 76/143 (53%) allocated to a nonhome medication (IPTW odds ratio [OR] 0.66, 95% confidence interval [CI] 0.39-1.14). The adjudicated outcome occurred in 37/89 (42%) patients vs 82/143 (57%), respectively (IPTW OR 0.52, 95% CI 0.30-0.89). There was no interaction between study levetiracetam and home levetiracetam and there were no differences in adverse events.

There was no difference in the primary outcome for patients who received a home medication vs nonhome medication. However, the retrospective evaluation suggested an association between receiving a nonhome medication and seizure cessation.

This study provides Class II evidence that for patients with refractory convulsive status epilepticus, use of a home second-line anticonvulsant compared to a nonhome anticonvulsant did not significantly affect the probability of stopping seizures.